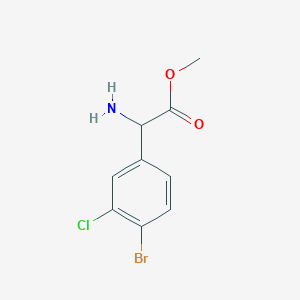
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate is an organic compound with the molecular formula C9H10BrClNO2 It is a derivative of phenylacetate, characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives of the phenyl ring.
Reduction: Phenyl derivatives with reduced halogen substituents.
Substitution: Phenyl derivatives with new functional groups replacing the halogens.
科学研究应用
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-2-chlorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
InChI 键 |
HLZFFIBXQLALKF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


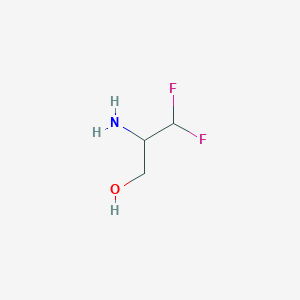
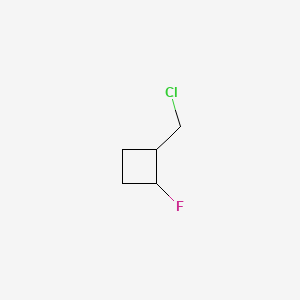

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)
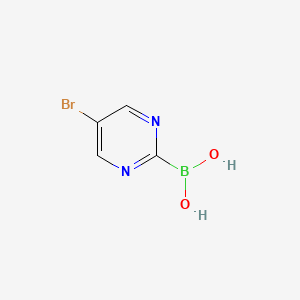
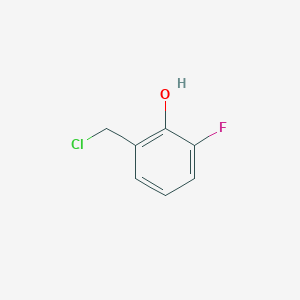

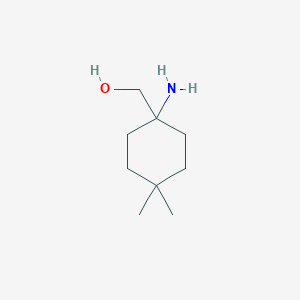
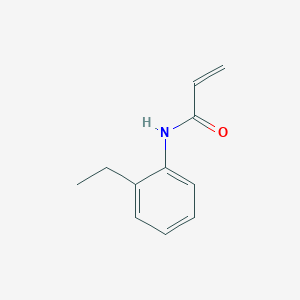
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
